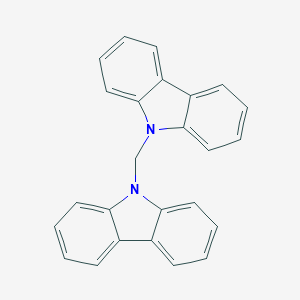
Silane, dicyclohexyldimethoxy-
Vue d'ensemble
Description
Silane, dicyclohexyldimethoxy- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C16H32O2Si. The compound is used as a coupling agent, adhesion promoter, and surface modifier in various industries, including the automotive, electronics, and construction industries.
Applications De Recherche Scientifique
Silane, dicyclohexyldimethoxy- has various scientific research applications, including surface modification, material science, and nanotechnology. The compound is used as a coupling agent in the preparation of polymer composites, which are widely used in the automotive and aerospace industries. It is also used as an adhesion promoter in the bonding of different materials, such as ceramics and metals. Furthermore, Silane, dicyclohexyldimethoxy- is used as a surface modifier in the preparation of nanoparticles, which have various applications in drug delivery and imaging.
Mécanisme D'action
The mechanism of action of Silane, dicyclohexyldimethoxy- is based on its ability to react with the surface of different materials, such as metals and ceramics. The compound contains a silane group, which is capable of forming covalent bonds with the surface of these materials. This results in the formation of a stable interface between the material and the surrounding environment. The stable interface improves the adhesion and mechanical properties of the material, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of Silane, dicyclohexyldimethoxy- on living organisms. The compound is not used in any drug or medical applications and is only used in scientific research applications. Therefore, it is unlikely to have any direct or indirect effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Silane, dicyclohexyldimethoxy- in lab experiments include its ability to improve the adhesion and mechanical properties of different materials, its ease of synthesis, and its compatibility with different solvents and reagents. The compound is also stable under various conditions and can be stored for an extended period without degradation.
The limitations of using Silane, dicyclohexyldimethoxy- in lab experiments include its high cost, its potential toxicity, and its limited availability. The compound is not readily available in the market and requires specialized equipment and expertise for its synthesis. Furthermore, the compound may be toxic if ingested or inhaled and requires proper handling and disposal.
Orientations Futures
There are several future directions for the use of Silane, dicyclohexyldimethoxy- in scientific research applications. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications of the compound in the fields of biotechnology and medicine. For example, the compound may have potential applications in the preparation of biomaterials and drug delivery systems. Additionally, the compound may be used in the development of new imaging agents for diagnostic purposes.
Propriétés
Numéro CAS |
18551-20-7 |
|---|---|
Nom du produit |
Silane, dicyclohexyldimethoxy- |
Formule moléculaire |
C14H28O2Si |
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
Clé InChI |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
SMILES canonique |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Autres numéros CAS |
18551-20-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


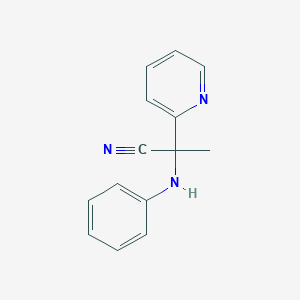
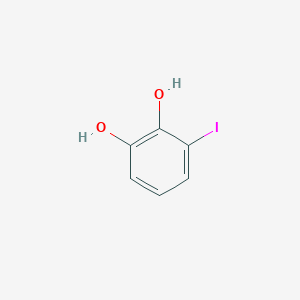
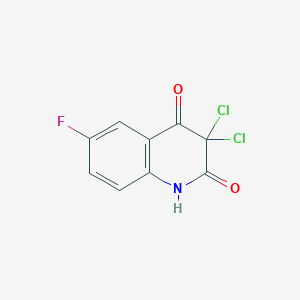
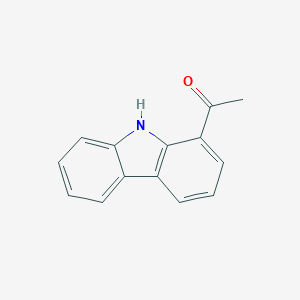
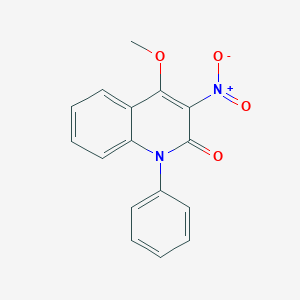



![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
